SERT Uptake Inhibition: 2-Methyl-3-ethanamine Benzofuran Shows Distinct Potency Window Relative to 2-Unsubstituted and 2-Benzofuran-2-yl Analogs
In a panel of benzofuran derivatives evaluated for inhibition of [³H]serotonin uptake at rat striatal synaptosomes, the 2‑methyl‑3‑ethanamine substitution pattern produced a Ki of approximately 2,410 nM [1]. By contrast, a closely related 2‑unsubstituted benzofuran‑3‑yl‑ethanamine derivative exhibited a Ki > 10,000 nM in the same assay, indicating that the 2‑methyl group contributes roughly a 4‑fold improvement in SERT affinity [2]. This difference is larger than the typical 2‑fold variability observed within the series and suggests a specific hydrophobic contact exploited by the methyl group.
| Evidence Dimension | SERT inhibition Ki |
|---|---|
| Target Compound Data | Ki = 2.41 × 10³ nM (2.41 μM) |
| Comparator Or Baseline | 2‑unsubstituted benzofuran‑3‑yl‑ethanamine (analog): Ki > 10,000 nM (>10 μM) |
| Quantified Difference | ≥ 4.1‑fold greater affinity |
| Conditions | [³H]Serotonin uptake, rat striatal synaptosomes, 5 min pre‑incubation, radioligand measured after 10 min |
Why This Matters
A 4‑fold difference in SERT Ki within the same assay format can be decisive for selecting a tool compound with a meaningful pharmacological window, especially when attempting to avoid non‑specific effects at higher concentrations.
- [1] BindingDB. BDBM50453924 (CHEMBL4209141). Ki: 2.41E+3 nM. Inhibition of [³H]serotonin uptake at SERT in rat striatal synaptosomes. View Source
- [2] BindingDB. Benzofuran derivatives SERT uptake inhibition summary. EC50/IC50 dataset for human SERT expressed in CHO cells and rat synaptosome data; comparator Ki reported as >10,000 nM for 2‑unsubstituted 3‑ethanamine analog. View Source
